molecular formula C33H43N9O9S2 B12294377 H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2

H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2

Cat. No.: B12294377
M. Wt: 773.9 g/mol
InChI Key: FIOYAHRQRSQYSO-UHFFFAOYSA-N
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Description

H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 is a synthetic peptide compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 involves the stepwise addition of amino acids. The process typically starts with the protection of amino groups to prevent unwanted reactions. The thioformyl groups are introduced through specific reagents under controlled conditions. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control.

Chemical Reactions Analysis

Types of Reactions

H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 can undergo various chemical reactions, including:

    Oxidation: The thioformyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: The amino acid residues can participate in substitution reactions, especially at the thioformyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.

Scientific Research Applications

H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential role in protein-protein interactions.

    Medicine: Investigated for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 involves its interaction with specific molecular targets. The thioformyl groups play a crucial role in binding to these targets, leading to the activation or inhibition of various pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Gly-OBzl.HCl
  • H-Gly-OBZl.HCl

Uniqueness

H-DL-Gly(thioformyl)(thioformyl)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys-NH2 is unique due to the presence of thioformyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

Molecular Formula

C33H43N9O9S2

Molecular Weight

773.9 g/mol

IUPAC Name

N-[4-amino-1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-1,4-dioxobutan-2-yl]-2-[[2-[[2-[(2-amino-3-sulfanylidenepropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C33H43N9O9S2/c34-20(15-52)29(47)39-22(13-18-6-8-19(43)9-7-18)32(50)40-23(12-17-4-2-1-3-5-17)31(49)38-21(10-11-26(35)44)30(48)41-24(14-27(36)45)33(51)42-25(16-53)28(37)46/h1-9,15,20-25,43,53H,10-14,16,34H2,(H2,35,44)(H2,36,45)(H2,37,46)(H,38,49)(H,39,47)(H,40,50)(H,41,48)(H,42,51)

InChI Key

FIOYAHRQRSQYSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N

Origin of Product

United States

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